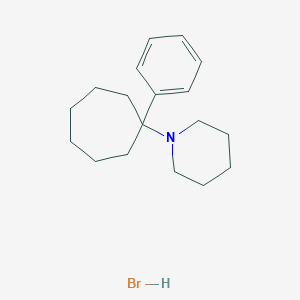

1-(1-Phenylcycloheptyl)piperidine hydrobromide

Beschreibung

Eigenschaften

IUPAC Name |

1-(1-phenylcycloheptyl)piperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N.BrH/c1-2-8-14-18(13-7-1,17-11-5-3-6-12-17)19-15-9-4-10-16-19;/h3,5-6,11-12H,1-2,4,7-10,13-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHIYZZOMZCVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144771 | |

| Record name | Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102207-05-6 | |

| Record name | Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure and properties of 1-(1-Phenylcycloheptyl)piperidine hydrobromide

[1][2]

Executive Summary

1-(1-Phenylcycloheptyl)piperidine hydrobromide (often abbreviated as PCHp or Cycloheptyl-PCP ) is a semi-rigid arylcycloalkylamine and a structural analog of the dissociative anesthetic phencyclidine (PCP).[1][2] Distinguished by the expansion of the central cycloalkyl ring from six carbons (cyclohexane) to seven (cycloheptane), this compound serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting the N-methyl-D-aspartate (NMDA) receptor.[1][2]

While it retains high binding affinity for the PCP-site within the NMDA receptor channel, in vivo assays indicate a marked reduction in psychotomimetic potency compared to its parent compound, PCP.[1] This guide details its chemical structure, synthetic pathways, physicochemical properties, and pharmacological profile.[1]

Chemical Identity & Structure

Nomenclature & Classification[2]

Molecular Descriptors

| Property | Value |

| Molecular Formula (Free Base) | C₁₈H₂₇N |

| Molecular Formula (Salt) | C₁₈H₂₇N[1][2][4][5][6][7] · HBr |

| Molecular Weight (Free Base) | 257.42 g/mol |

| Molecular Weight (HBr Salt) | 338.33 g/mol |

| CAS Number (Free Base) | Not widely listed; Analog of 77-10-1 |

| Appearance | White to off-white crystalline solid |

Structural Analysis

The molecule consists of three distinct ring systems attached to a central quaternary carbon (C1 of the cycloheptyl ring):

-

Aromatic Ring: A phenyl group providing lipophilicity and π-π interaction potential.[1][2]

-

Amine Ring: A piperidine ring, essential for basicity and receptor hydrogen bonding.[1]

-

Cycloalkyl Ring: A seven-membered cycloheptane ring.[1][2]

-

Conformational Impact:[1][2] Unlike the relatively rigid chair conformation of the cyclohexane ring in PCP, the cycloheptane ring is more flexible (adopting twist-chair or twist-boat conformations).[1][2] This increased steric bulk and flexibility alters the spatial orientation of the phenyl and piperidine rings, impacting receptor fit.

-

Synthesis & Preparation

The synthesis of 1-(1-phenylcycloheptyl)piperidine generally follows the Bruylants reaction protocol, a standard method for preparing

Synthetic Route

The synthesis proceeds in two primary stages:

-

Formation of the

-aminonitrile: Condensation of cycloheptanone, piperidine, and cyanide.[1] -

Grignard Displacement: Reaction of the nitrile with phenylmagnesium bromide to displace the cyano group.

Step-by-Step Protocol

-

Precursor Assembly:

-

Reagents: Cycloheptanone (1.0 eq), Piperidine (1.1 eq), Potassium Cyanide (KCN, 1.1 eq).

-

Conditions: Aqueous/Acidic medium (pH ~3-4) or solvent-free conditions.

-

Reaction: The ketone reacts with the amine to form an iminium ion, which is intercepted by the cyanide ion to yield 1-piperidinocycloheptanecarbonitrile .[1]

-

Safety Note: KCN is highly toxic.[1] This step requires rigorous safety controls.[1]

-

-

Grignard Reaction:

-

Reagents: Phenylmagnesium bromide (PhMgBr, 2-3 eq) in anhydrous diethyl ether or THF.[1][2]

-

Procedure: The nitrile intermediate is dissolved in anhydrous solvent and added dropwise to the Grignard reagent under inert atmosphere (

). -

Mechanism: The Grignard reagent attacks the nitrile carbon, displacing the cyanide group (as Mg(CN)Br) and installing the phenyl ring.

-

Hydrolysis: The reaction mixture is quenched with dilute HBr or NH₄Cl.

-

-

Salt Formation:

Reaction Pathway Visualization[2]

[1]

Physical & Spectral Characterization[1][2][4][6]

Physical Properties[8][9]

-

Melting Point: While the specific MP for the cycloheptyl-HBr salt is not standard in common databases, analogs (PCP-HBr) melt at 225–226°C .[1][2] The cycloheptyl analog is expected to have a similar high melting point range (210–230°C) due to the ionic lattice energy.

-

Solubility:

Spectral Data (Predicted/Analogous)

-

¹H-NMR (CDCl₃):

-

Aromatic Protons: Multiplet at

7.2–7.6 ppm (5H). -

Piperidine Protons: Broad multiplets at

1.6–3.0 ppm.[1] The -

Cycloheptyl Protons: A complex series of multiplets integrating to 12H. Key distinction from PCP: The cycloheptyl ring shows a broader aliphatic region compared to the sharper cyclohexane signals.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M+): m/z 257.[1]

-

Base Peak: m/z 200 (Loss of butyl/propyl fragments) or m/z 91 (Tropylium ion) depending on fragmentation energy, though the piperidine fragment (m/z 84) is often dominant in this class.

-

Pharmacology & Mechanism of Action[10]

Mechanism: NMDA Receptor Antagonism

Like its parent compound PCP, 1-(1-phenylcycloheptyl)piperidine acts as a non-competitive antagonist at the NMDA receptor.[1][2] It binds to a specific site within the ion channel pore (the PCP-site), blocking the flux of

Structure-Activity Relationship (SAR)

The size of the cycloalkyl ring is a critical determinant of potency.[1][2] Research by McQuinn et al. (1981) established the following trend for ring expansion:

-

Binding Affinity (In Vitro): The cycloheptyl analog retains significant affinity for the PCP binding site. The flexible 7-membered ring can still accommodate the hydrophobic pocket of the receptor.[1]

-

Behavioral Potency (In Vivo): Despite good binding, the cycloheptyl analog shows a sharp decline in in vivo potency compared to PCP (cyclohexyl).[8]

Hypothesis for Reduced Potency: The larger, more lipophilic cycloheptyl ring may alter the compound's metabolic stability or distribution kinetics (pharmacokinetics), or the conformational flexibility may result in a shorter residence time within the ion channel (pharmacodynamics).

Pharmacological Pathway Diagram[2]

[2]

Safety & Handling

Warning: This compound is a potent psychoactive substance with a safety profile likely similar to Phencyclidine.

-

Toxicity: High risk of behavioral toxicity (mania, disorientation, psychosis). Overdose may result in seizures, rhabdomyolysis, or respiratory depression.[1]

-

Handling:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Containment: Handle only in a fume hood or glovebox to prevent inhalation of dust.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or hygroscopic degradation of the HBr salt.

-

-

Legal Status: As a direct structural analog of PCP, this compound is treated as a Schedule I or II controlled substance analog in many jurisdictions (e.g., under the US Federal Analogue Act).

References

-

McQuinn, R. L., Cone, E. J., Shannon, H. E., & Su, T. P. (1981).[1] Structure-activity relationships of the cycloalkyl ring of phencyclidine. Journal of Medicinal Chemistry, 24(12), 1429–1432.[8]

-

Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965).[1] The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235. (Foundational synthesis protocol).

-

Lodge, D., & Anis, N. A. (1982). Effects of phencyclidine on excitatory amino acid activation of spinal interneurones in the cat. European Journal of Pharmacology, 77(2-3), 203–204.[1][2] (Mechanism of NMDA antagonism).[3][7][10]

-

PubChem. (n.d.).[11] Phencyclidine Hydrobromide (Compound Summary). National Library of Medicine. (Used for comparative physical property data).[1]

Sources

- 1. 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]- [webbook.nist.gov]

- 2. Phencyclidine [webbook.nist.gov]

- 3. Phencyclidine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationships of the cycloalkyl ring of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. mdpi.com [mdpi.com]

- 11. 1-(1-Phenylcyclohexyl)piperidine;dihydrochloride | C17H27Cl2N | CID 23616253 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Stoichiometric Compass: A Technical Guide to PCHP Hydrobromide for Advanced Analytical and Synthetic Applications

This guide serves as a comprehensive technical resource for researchers, analytical chemists, and drug development professionals on the precise stoichiometric handling of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine hydrobromide (PCHP hydrobromide). As a primary metabolite of phencyclidine (PCP), the accurate quantification and use of PCHP are paramount in forensic toxicology, metabolic studies, and as a reference standard in drug development. This document provides the foundational molecular data, detailed protocols for solution preparation, and the underlying scientific principles that govern its stoichiometric use.

Part 1: Core Molecular and Stoichiometric Data

The cornerstone of any accurate chemical manipulation lies in the precise knowledge of a compound's molecular formula and weight. PCHP, with the chemical formula C17H25NO, is a critical analyte in the study of PCP metabolism.[1] For its use as a stable, crystalline reference material, it is often prepared as a hydrobromide salt.

The addition of hydrogen bromide (HBr) to the basic nitrogen atom of the piperidine ring results in the formation of PCHP hydrobromide. This salt formation enhances the compound's stability and solubility in aqueous media, which is a crucial attribute for creating accurate standard solutions.

| Property | Value | Source |

| Chemical Name | 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine hydrobromide | - |

| Abbreviation | PCHP Hydrobromide | - |

| Chemical Formula | C17H26BrNO | Derived from PCHP[1] and HBr[2] |

| Molecular Weight | 340.31 g/mol | Calculated |

Note: The molecular weight is calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), nitrogen (14.007 u), and oxygen (15.999 u).

Part 2: The Logic of Stoichiometric Calculations in Practice

In the laboratory, particularly in regulated environments such as forensic and pharmaceutical analysis, "close enough" is not an option. The precision of stoichiometric calculations directly impacts the validity of experimental results. The following sections detail the causality behind the necessary calculations for the effective use of PCHP hydrobromide.

Gravimetric Preparation of Standard Solutions

The most common application of PCHP hydrobromide is the preparation of standard solutions for calibrating analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The accuracy of these calibrations is fundamentally dependent on the precise concentration of the standard solution.

Experimental Workflow: Preparation of a 1 mg/mL Primary Standard Solution

Caption: Workflow for preparing a primary standard solution of PCHP hydrobromide.

Detailed Protocol:

-

Calculate the Required Mass: To prepare a 1 mg/mL (1000 µg/mL) stock solution in a 10 mL volumetric flask, the required mass of PCHP hydrobromide is 10 mg. However, it is often impractical to weigh exactly 10.00 mg. The principle of "weighing by difference" is employed for accuracy.

-

Weighing: Accurately weigh approximately 10-12 mg of PCHP hydrobromide onto a weigh boat using a calibrated analytical balance. Record the exact weight to four decimal places (e.g., 10.52 mg).

-

Dissolution: Transfer the weighed PCHP hydrobromide to a small, clean glass vial. Add a small amount of a suitable solvent (e.g., methanol or acetonitrile) and vortex until the solid is completely dissolved. The choice of solvent should be compatible with the analytical method to be used.

-

Quantitative Transfer: Carefully transfer the solution from the vial to a 10 mL Class A volumetric flask. Rinse the vial multiple times with the solvent and add the rinsings to the volumetric flask to ensure all the analyte is transferred.

-

Dilution to Volume: Add the solvent to the volumetric flask until the bottom of the meniscus touches the calibration mark.

-

Homogenization: Cap the flask and invert it at least 10-15 times to ensure a homogenous solution.

-

Calculate the True Concentration: The actual concentration of the stock solution is calculated based on the exact mass weighed.

-

Formula: Concentration (mg/mL) = (Mass of PCHP Hydrobromide in mg) / (Volume of Volumetric Flask in mL)

-

Example: (10.52 mg) / (10.0 mL) = 1.052 mg/mL

-

Conversion to Freebase Concentration

In many applications, it is necessary to report the concentration of the analyte as the freebase (PCHP) rather than the salt form (PCHP hydrobromide). This requires a stoichiometric conversion using the molecular weights of the salt and the freebase.

The Causality: The hydrobromide moiety contributes to the overall mass of the compound. To determine the concentration of only the active PCHP molecule, the mass of the hydrobromide must be accounted for.

-

Molecular Weight of PCHP (C17H25NO): 259.39 g/mol [1]

-

Molecular Weight of PCHP Hydrobromide (C17H26BrNO): 340.31 g/mol

Conversion Factor Calculation:

Conversion Factor = (Molecular Weight of PCHP) / (Molecular Weight of PCHP Hydrobromide) Conversion Factor = 259.39 / 340.31 = 0.7622

Application: To find the concentration of the PCHP freebase in the previously prepared solution:

Freebase Concentration = (Concentration of PCHP Hydrobromide) x (Conversion Factor) Freebase Concentration = 1.052 mg/mL x 0.7622 = 0.8018 mg/mL

This conversion is a critical step for ensuring data comparability across different studies and for accurate toxicological risk assessments.

Part 3: Stoichiometry in Synthetic and Metabolic Reactions

Beyond its use as an analytical standard, understanding the stoichiometry of PCHP is crucial in synthetic chemistry and in studying its metabolic pathways.

Synthetic Applications

While PCHP is primarily a metabolite, its synthesis may be required for producing reference materials or for further derivatization studies. A common synthetic route to similar compounds involves the reaction of a Grignard reagent with a piperidone, followed by an acidic workup. The stoichiometry of these reactions dictates the yield and purity of the final product.

Caption: A generalized synthetic scheme illustrating the formation of a PCHP-like structure.

In this illustrative pathway, a 1:1 molar ratio of the Grignard reagent to the piperidone is theoretically required. However, in practice, a slight excess of the Grignard reagent is often used to drive the reaction to completion and to account for any side reactions, such as reaction with trace amounts of water.

Metabolic Stoichiometry

The in-vivo formation of PCHP from PCP is an enzymatic process. While the overall stoichiometry is a 1:1 conversion, the rate and extent of this metabolism can be influenced by various factors, including enzyme kinetics and the presence of co-factors. The use of deuterated internal standards in mass spectrometry allows for the precise stoichiometric quantification of PCHP in biological matrices, providing a direct measure of PCP exposure and metabolism.

Part 4: Trustworthiness and Self-Validating Systems

To ensure the integrity of results, all protocols involving PCHP hydrobromide must be part of a self-validating system.

-

Certified Reference Materials (CRMs): Whenever possible, use PCHP hydrobromide from an accredited CRM provider. These materials come with a certificate of analysis that guarantees purity and concentration.

-

Balance and Glassware Calibration: Analytical balances and volumetric glassware must be regularly calibrated and certified.

-

System Suitability Tests: Before any analytical run, a system suitability test should be performed to ensure the analytical instrumentation is performing within specified parameters. This may involve injecting a known concentration of PCHP hydrobromide and verifying the response.

-

Quality Control Samples: Include quality control samples at low, medium, and high concentrations in each analytical batch to monitor the accuracy and precision of the measurements over time.

By adhering to these principles of scientific integrity and implementing self-validating systems, researchers can have high confidence in the accuracy of their stoichiometric calculations and the resulting data.

References

-

Nakahara, Y., Takahashi, K., Sakamoto, T., Tanaka, A., Hill, V. A., & Baumgartner, W. A. (1997). Hair analysis for drugs of abuse XVII. Simultaneous detection of PCP, PCHP, and PCPdiol in human hair for confirmation of PCP use. Journal of Analytical Toxicology, 21(5), 356–362. Journal of Analytical Toxicology. [Link]

- Nabeshima, T., Yamaguchi, K., Fukaya, H., Hiramatsu, M., Furukawa, H., & Kameyama, T. (1985). Simultaneous determination of phencyclidine and its major metabolites in biological samples by high-performance liquid chromatography. Research Communications in Substances of Abuse, 6(2), 65–78.

Sources

pharmacological mechanism of action of 1-(1-Phenylcycloheptyl)piperidine

This is an in-depth technical guide on the pharmacological mechanism of action of 1-(1-Phenylcycloheptyl)piperidine , a structural homolog of phencyclidine (PCP).

Executive Summary & Chemical Identity

1-(1-Phenylcycloheptyl)piperidine (often abbreviated as PCHpP or PCP-7 to distinguish it from the metabolite PCHP) is a synthetic arylcycloalkylamine and a direct structural homolog of the dissociative anesthetic phencyclidine (PCP).

The defining structural modification in PCHpP is the expansion of the central cycloalkyl ring from a six-membered cyclohexane (in PCP) to a seven-membered cycloheptane . This ring expansion increases the molecule's lipophilicity and steric bulk, altering its pharmacokinetic profile and receptor binding kinetics while preserving the core pharmacophore required for N-methyl-D-aspartate (NMDA) receptor antagonism.

Chemical Classification

-

Core Pharmacophore : A lipophilic amine comprising an aryl group and a basic amine (piperidine) attached to a central cycloalkyl ring.

-

Key Property : Non-competitive NMDA receptor antagonist.[3]

Pharmacodynamics: The Mechanism of Action[3]

The primary pharmacological action of 1-(1-Phenylcycloheptyl)piperidine is the blockade of the NMDA receptor ion channel. However, its efficacy and selectivity are modulated by the steric constraints of the cycloheptyl ring.

Primary Mechanism: NMDA Receptor Antagonism

PCHpP functions as a use-dependent, non-competitive antagonist at the NMDA receptor complex. It binds to the "PCP site" (or MK-801 site) located within the ion channel pore, but only when the channel is in the open state.

-

Binding Site : The phencyclidine binding domain is located deep within the transmembrane region of the NMDA receptor, specifically interacting with residues in the M2 domains of the GluN1 and GluN2 subunits.

-

Use-Dependence : The molecule requires the presence of an agonist (glutamate) and co-agonist (glycine) to open the channel before it can access its binding site. Once bound, it physically occludes the pore, preventing the influx of Ca²⁺ and Na⁺ ions.

-

Steric Influence of the Cycloheptyl Ring : Structure-Activity Relationship (SAR) studies indicate that the six-membered cyclohexyl ring (as in PCP) provides the optimal steric fit for the PCP binding pocket. The expansion to a seven-membered cycloheptyl ring in PCHpP introduces additional steric bulk.

-

Affinity : While PCHpP retains high affinity for the site, it is generally reported to be slightly less potent or equipotent to PCP in displacing high-affinity ligands like [³H]MK-801, depending on the specific subunit composition of the receptor.

-

Kinetics : The larger hydrophobic ring may slow the dissociation rate (off-rate) from the channel due to increased hydrophobic interaction with the pore lining, potentially prolonging the duration of the channel block.

-

Secondary Mechanisms: Monoamine Reuptake Inhibition

Like its parent compound PCP, PCHpP exhibits activity as a Monoamine Reuptake Inhibitor . The arylcycloalkylamine scaffold binds to the Dopamine Transporter (DAT), inhibiting the reuptake of dopamine from the synaptic cleft.

-

DAT Affinity : The expansion of the cycloalkyl ring (6 → 7) often favors dopamine transporter affinity in certain arylcycloalkylamine series (e.g., the BTCP analog, which is a potent DRI, though structurally distinct). For PCHpP, the increased lipophilicity facilitates interaction with the DAT, contributing to psychostimulant effects alongside the dissociative effects.

Visualization: NMDA Receptor Pore Blockade

The following diagram illustrates the logical flow of the use-dependent blockade mechanism.

Caption: Logical flow of use-dependent NMDA receptor inhibition by PCHpP. The drug requires channel activation to bind, leading to ion flux cessation.

Structure-Activity Relationship (SAR)

The modification of the cycloalkyl ring size is a critical variable in the pharmacology of arylcycloalkylamines.

| Structural Component | Modification (PCP → PCHpP) | Pharmacological Consequence |

| Aryl Group | Phenyl (Unchanged) | Maintains π-π interactions within the receptor binding pocket. |

| Amine Group | Piperidine (Unchanged) | Essential for hydrogen bonding; protonated at physiological pH. |

| Cycloalkyl Ring | Cyclohexyl (6) → Cycloheptyl (7) | Key Change : Increases lipophilicity (LogP). Increases steric volume. |

Comparative Potency (General Trend)

-

Cyclohexyl (PCP) : Optimal fit (Reference Potency = 1.0).

-

Cycloheptyl (PCHpP) : Slightly reduced to equipotent NMDA affinity (0.5 – 1.0x PCP). Retains full dissociative efficacy.

-

Cyclopentyl : Significantly reduced NMDA affinity (<0.1x PCP).

-

Cyclooctyl : Drastic loss of affinity due to steric clash.

Experimental Protocols for Validation

To validate the mechanism of action of PCHpP, the following standardized protocols are recommended. These ensure scientific integrity and reproducibility.

Radioligand Binding Assay (Competition Study)

Objective : Determine the affinity (

Protocol :

-

Membrane Preparation : Isolate synaptic membranes from rat forebrain homogenates. Wash extensively to remove endogenous glutamate and glycine (or add them if studying the high-affinity state).

-

Incubation :

-

Buffer : 5 mM Tris-HCl / HEPES (pH 7.4).

-

Ligand : 1-2 nM [³H]MK-801.

-

Competitor : PCHpP (Concentration range:

M to -

Conditions : Incubate for 2 hours at 25°C (equilibrium is slow for PCP analogs).

-

-

Filtration : Rapidly filter through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific binding).

-

Quantification : Measure radioactivity via liquid scintillation counting.

-

Analysis : Construct a displacement curve. Calculate

and convert to

Electrophysiology (Whole-Cell Patch Clamp)

Objective : Confirm the use-dependent nature of the block.

Protocol :

-

System : Cultured hippocampal neurons or HEK293 cells expressing GluN1/GluN2 subunits.

-

Recording : Voltage-clamp mode at -60 mV.

-

Application :

-

Apply Glutamate (100 μM) + Glycine (10 μM) to elicit a baseline current.

-

Co-apply PCHpP (1-10 μM) during the glutamate application.

-

-

Observation :

-

Observe the progressive decay of the current (blockade onset) only after channel opening.

-

Washout: Attempt to wash out PCHpP in the absence of glutamate. Re-apply glutamate to check for "trapped" block (current should remain inhibited initially until the channel opens and drug dissociates).

-

Visualization: Binding Assay Workflow

This diagram outlines the critical steps in the radioligand binding assay used to determine the affinity of PCHpP.

Caption: Workflow for [³H]MK-801 displacement assay to determine PCHpP affinity.

References

-

Lodge, D., & Anis, N. A. (1982). Effects of phencyclidine on excitatory amino acid activation of spinal interneurones in the cat. European Journal of Pharmacology. Link

-

Vignon, J., et al. (1982). [3H]Phencyclidine binding to rat brain membranes: Specificity and alterations by treatments. European Journal of Pharmacology. Link

-

Contreras, P. C., et al. (1986). Binding of [3H]phencyclidine and [3H]TCP to rat brain membranes. Molecular Pharmacology. Link

-

Kalir, A., et al. (1969). 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity.[1][2][4][5][6][7] Journal of Medicinal Chemistry. Link

-

Maddox, V. H., et al. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines.[2][8] Journal of Medicinal Chemistry. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phencyclidine - Wikipedia [en.wikipedia.org]

- 4. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicological Profile and Safe Handling of 1-(1-Phenylcyclohexyl)pyrrolidine Hydrobromide (PCHP HBr)

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a formal Safety Data Sheet (SDS) and should not be used as a substitute for a manufacturer-provided SDS or a comprehensive risk assessment conducted by qualified safety professionals. PCHP (Rolicyclidine) is a controlled substance in many jurisdictions, and all activities involving this compound must be conducted in strict compliance with all applicable laws and regulations.

Introduction

1-(1-Phenylcyclohexyl)pyrrolidine (PCHP), also known as Rolicyclidine (PCPy), is a synthetic arylcyclohexylamine compound.[1] Structurally similar to Phencyclidine (PCP), it is classified as a dissociative anesthetic with hallucinogenic and sedative properties.[2][3] Originally investigated for its anesthetic potential, its development was halted due to adverse psychoactive effects similar to those of PCP.[4] Today, its primary role is as an analytical reference standard in forensic toxicology and as a research tool in neuropharmacology to study the mechanisms of NMDA receptor antagonists.[5] Due to its pharmacodynamic similarity to PCP, PCHP is classified as a Schedule I controlled substance in the United States and is similarly regulated in many other countries, indicating a high potential for abuse and no accepted medical use.[2][3] This guide provides a comprehensive overview of its known toxicological profile and essential safety protocols for its handling in a research setting.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(1-Phenylcyclohexyl)pyrrolidine | [2] |

| Synonyms | Rolicyclidine, PCPy, PHP | [1] |

| CAS Number | 2201-39-0 (PCHP Base) | [2] |

| Chemical Formula | C₁₆H₂₃N | [2] |

| Molecular Weight | 229.36 g/mol (PCHP Base) | [2] |

| Form | Typically encountered as a hydrochloride or hydrobromide salt. | [5] |

Part 1: Toxicological Profile

The toxicological properties of PCHP are primarily understood through its relationship with its parent compound, PCP. It acts on the central nervous system, and its effects are dose-dependent.

Mechanism of Action & Pharmacodynamics

PCHP's primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][5] By blocking this receptor, it inhibits the flow of ions and disrupts excitatory glutamatergic neurotransmission, leading to the characteristic dissociative and anesthetic effects.[5][6]

Additionally, PCHP may interact with dopamine receptors, contributing to its psychoactive properties.[5] It is also suggested to inhibit the reuptake of dopamine, norepinephrine, and serotonin.[1] Compared to PCP, PCHP is reported to be slightly less potent and exhibits fewer stimulant effects, producing a more sedative action that has been described as similar to barbiturates but with the addition of dissociative and hallucinogenic properties.[3][5]

Toxicokinetics (ADME)

-

Absorption: PCHP is absorbed rapidly, particularly through inhalation.[7] Oral and injection routes are also viable.[8]

-

Distribution: As an arylcyclohexylamine, PCHP is highly lipophilic, allowing it to readily cross the blood-brain barrier. It possesses a large volume of distribution.[1][7] Cerebral concentrations can be significantly higher than serum levels, which may prolong its effects on the central nervous system.[6]

-

Metabolism: PCHP is expected to undergo extensive hepatic metabolism, primarily through cytochrome P450 (CYP450) mediated oxidation, producing inactive metabolites.[5]

-

Excretion: Metabolites are primarily excreted renally.[5]

Acute Toxicity

Observed Effects of Overdose/High Doses:

-

Neuropsychiatric: Agitation, hallucinations, paranoia, psychosis, and bizarre or violent behavior.[5][9] High doses can trigger manic states.[8]

-

Cardiovascular: Alterations in heart rate and blood pressure.[5]

-

Respiratory: High doses can lead to respiratory depression and failure.[5]

-

Systemic: Risks include hyperthermia, rhabdomyolysis (skeletal muscle breakdown), and seizures.[5][8][9]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of publicly available data regarding the genotoxicity, carcinogenicity, or reproductive toxicity of PCHP.

-

Genotoxicity: No dedicated studies on the mutagenic or clastogenic potential of PCHP were identified. Structurally related compounds with a hydrobromide salt, such as Dextromethorphan Hydrobromide, have been evaluated. Dextromethorphan itself, which contains a different core structure, was found to be non-genotoxic in a weight-of-evidence analysis, including a negative Ames assay and an in vitro chromosome aberration assay.[10] However, this does not directly inform the genotoxicity of the PCHP molecule. Brominated compounds, in general, can exhibit higher genotoxicity than their chlorinated counterparts, but this is highly context-dependent.[11][12]

-

Carcinogenicity: No long-term carcinogenicity bioassays for PCHP are available.

-

Reproductive Toxicity: Data on the effects of PCHP on fertility or fetal development have not been established.

The absence of data for these critical endpoints means a potential risk cannot be excluded. Researchers should handle the compound with the assumption of potential hazard until such data becomes available.

Part 2: Safety Data Sheet (SDS) Information & Handling

This section synthesizes information typically found in an SDS to guide safe laboratory practices.

Hazard Identification

-

GHS Classification (Anticipated):

-

Acute Toxicity, Oral (Category 3/4)

-

Acute Toxicity, Inhalation (Category 3/4)

-

Specific Target Organ Toxicity - Single Exposure (Category 1, Central Nervous System)

-

Substance with Abuse Potential

-

-

Signal Word: Danger

-

Hazard Statements (Anticipated):

-

H301/H331: Toxic if swallowed or if inhaled.

-

H370: Causes damage to the central nervous system.

-

May cause psychoactive effects, including hallucinations, agitation, and psychosis.

-

High potential for abuse and dependence.[8]

-

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Handling:

-

Authorized Personnel Only: Access to the compound should be strictly limited to trained and authorized personnel.

-

Ventilation: All handling of PCHP HBr powder must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to avoid inhalation of dust.[13]

-

Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory. See section 2.4.

-

Hygiene: Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.[14]

Storage:

-

Security: Store in a secure, locked cabinet or safe, in compliance with regulations for Schedule I controlled substances.

-

Conditions: Keep the container tightly closed and in a cool, dry, and well-ventilated place.[14] Protect from light.

-

Segregation: Store separately from incompatible materials, such as strong oxidizing agents.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to minimize exposure.

-

Eye/Face Protection: Wear chemical safety goggles or a full-face shield.

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or in case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

Part 3: Representative Experimental Protocol

Given the lack of specific, published toxicology studies for PCHP, this section describes a standard methodology for an acute toxicity study, which would be a foundational experiment to determine quantitative toxicity values like the LD50.

Methodology: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This protocol is chosen as a modern alternative to the classical LD50 test, aiming to determine a range of toxic doses while minimizing animal use.

1. Principle: The test involves administering the substance at one of several fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) to a small number of animals in a sequential manner. The initial dose is selected based on any existing information. The outcome of this first step determines the subsequent dose for the next animal(s), allowing for an assessment of the toxic dose range.

2. Experimental Procedure:

-

Test Animals: Healthy, young adult female rats are typically used, as they are often slightly more sensitive. Animals are acclimatized for at least 5 days before dosing.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Preparation: PCHP Hydrobromide is dissolved or suspended in a suitable vehicle (e.g., sterile water or 0.5% methylcellulose). The concentration is adjusted to provide the desired dose in a constant volume (e.g., 10 mL/kg).

-

Administration: Animals are fasted overnight prior to dosing. The substance is administered in a single dose by gavage using a stomach tube.

-

Main Study (Sequential Dosing):

-

A single animal is dosed at the selected starting level (e.g., 300 mg/kg).

-

The animal is observed closely for the first 4 hours, then periodically over 24 hours for signs of toxicity or mortality.

-

If the animal survives: Four additional animals are dosed sequentially at the same level. If at least two animals survive, the test is complete, and the substance is classified according to the GHS at that dose level.

-

If the animal dies: The test is repeated at a lower dose level (e.g., 50 mg/kg) in a new animal.

-

This process continues until a dose that causes no mortality or a dose that causes clear toxicity is identified.

-

-

Observation Period: All surviving animals are observed for a total of 14 days for signs of delayed toxicity. Observations include changes in skin, fur, eyes, and behavior, as well as measurements of body weight.

-

Pathology: At the end of the observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any treatment-related pathological changes.

3. Data Interpretation: The results allow the substance to be classified into a specific GHS acute toxicity category. While not providing a precise point estimate for the LD50, it reliably determines the dose range where lethality is expected, fulfilling the scientific and regulatory requirements with improved animal welfare.

References

-

PsychonautWiki. (2023, December 11). Rolicyclidine. Retrieved from [Link]

-

UpToDate. (2017, January 18). Phencyclidine (PCP) intoxication in children and adolescents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62436, Rolicyclidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Rolicyclidine. Retrieved from [Link]

-

STERIS PHARMA. (2025, July 19). Dextromethorphan Hydrobromide and Bupropion Hydrochloride Tablet – Uses, Dosage, Side Effects. Retrieved from [Link]

-

DailyMed - NIH. (2025, February 3). Dextromethorphan hydrobromide and quinidine sulfate capsule. Retrieved from [Link]

-

Poisoning & Drug Overdose, 7e. (n.d.). Phencyclidine (PCP) and Ketamine. McGraw-Hill. Retrieved from [Link]

-

PCCA. (n.d.). Safety Data Sheet for Dextromethorphan Hydrobromide USP Monohydrate. Retrieved from [Link]

-

StatPearls - NCBI Bookshelf. (2023, September 4). Phencyclidine Toxicity. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,2-Dibromo-3-Chloropropane. Retrieved from [Link]

-

DynaMed. (2023, March 31). Phencyclidine (PCP) Intoxication. Retrieved from [Link]

-

Milhorn, H. T. (2002). Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug. The American Journal of the Medical Sciences, 324(3), 153-161. Retrieved from [Link]

-

Richardson, S. D., Plewa, M. J., Wagner, E. D., Schoeny, R., & DeMarini, D. M. (2007). Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: a review and roadmap for research. Mutation Research/Reviews in Mutation Research, 636(1-3), 178-275. Retrieved from [Link]

-

Canadian Association of Pharmacy in Oncology. (2021). Safe handling of hazardous drugs. Current Oncology, 28(5), 3765-3780. Retrieved from [Link]

-

American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193. Retrieved from [Link]

-

Aardema, M. J., et al. (2008). An evaluation of the genotoxicity of the antitussive drug Dextromethorphan. Regulatory Toxicology and Pharmacology, 50(2), 187-195. Retrieved from [Link]

Sources

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. Rolicyclidine | C16H23N | CID 62436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rolicyclidine - Wikipedia [en.wikipedia.org]

- 4. Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride | Benchchem [benchchem.com]

- 6. dynamed.com [dynamed.com]

- 7. Phencyclidine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. psychonautwiki.org [psychonautwiki.org]

- 9. UpToDate 2018 [bsgdtphcm.vn]

- 10. An evaluation of the genotoxicity of the antitussive drug Dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: a review and roadmap for research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ashp.org [ashp.org]

- 14. pccarx.com [pccarx.com]

- 15. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Metabolic Fate of 1-(1-Phenylcycloheptyl)piperidine (PCHP)

This guide provides an in-depth technical analysis of the metabolic fate of 1-(1-Phenylcycloheptyl)piperidine (commonly abbreviated as PCHP or PCHeP ), a structural analog of Phencyclidine (PCP).

This document is structured for researchers in forensic toxicology and drug metabolism, focusing on the mechanistic biotransformation, enzymatic drivers, and analytical identification of metabolites.

Executive Summary & Chemical Context

1-(1-Phenylcycloheptyl)piperidine (PCHP) is a dissociative arylcycloalkylamine and a homolog of PCP. Structurally, it differs from PCP by the expansion of the cyclohexane ring to a cycloheptane (7-membered) ring . This structural modification alters lipophilicity and steric hindrance, potentially modifying the rate of metabolic clearance while retaining the core pharmacophore responsible for NMDA receptor antagonism.

Understanding the metabolism of PCHP is critical for:

-

Forensic Toxicology: Identifying specific biomarkers in urine/blood when the parent drug is absent.

-

Pharmacology: Assessing the activity of metabolites (e.g., hydroxylated forms often retain potency).

-

Safety Profiling: Predicting drug-drug interactions (DDIs) via CYP450 inhibition/induction.

Phase I Metabolic Pathways (Oxidative Functionalization)

The metabolism of PCHP in mammalian systems (human/rat liver microsomes) follows the established arylcycloalkylamine metabolic template , primarily driven by Cytochrome P450 (CYP) enzymes.

Core Metabolic Routes

The biotransformation divides into three primary oxidative pathways:

-

Cycloheptyl Ring Hydroxylation (Major Pathway):

-

Mechanism: Carbon oxidation at the alicyclic ring.

-

Regioselectivity: Due to the flexibility of the 7-membered ring, hydroxylation occurs at multiple positions (C2, C3, C4).

-

Product: x-Hydroxy-PCHP (cis/trans isomers).

-

Note: In PCP (cyclohexyl), 4-hydroxylation is dominant. In PCHP, steric factors allow for a broader distribution of hydroxylated isomers.

-

-

Piperidine Ring Hydroxylation:

-

Mechanism: Oxidation of the nitrogen-containing heterocycle.

-

Regioselectivity: Predominantly at the C4' position (para to the nitrogen).

-

Product: 4'-Hydroxy-PCHP (1-(1-phenylcycloheptyl)-4-hydroxypiperidine).

-

-

Piperidine Ring Cleavage (Oxidative Deamination):

-

Mechanism:

-carbon hydroxylation adjacent to the nitrogen -

Product: 5-(1-Phenylcycloheptylamino)valeric acid .[1]

-

Significance: This is often a unique, long-term urinary marker for this class of drugs.

-

-

N-Oxidation:

-

Mechanism: Direct oxidation of the tertiary amine.

-

Product: PCHP-N-oxide.

-

Enzymology

Based on structural homology with PCP and Ketamine:

-

CYP3A4: The primary catalyst for N-dealkylation and general hydroxylation. High capacity, low affinity.

-

CYP2B6: Highly specific for hydroxylation of arylcycloalkylamines.

-

CYP2D6: Contributes to ring hydroxylation (polymorphic variability in humans may affect clearance).

Phase II Metabolism (Conjugation)

Phase I metabolites (specifically the alcohols) undergo extensive conjugation to facilitate excretion.

-

Glucuronidation: The hydroxylated metabolites (both cycloheptyl-OH and piperidine-OH) are substrates for UDP-glucuronosyltransferases (UGTs).

-

Reaction: R-OH + UDP-GA

R-O-Glucuronide. -

Detection: In urine, hydrolysis (using

-glucuronidase) is often required to increase the sensitivity of detection for the Phase I markers.

Visualization of Metabolic Pathways

The following diagram illustrates the biotransformation network of PCHP.

Caption: Schematic representation of PCHP biotransformation. Red nodes indicate major Phase I metabolites; Green indicates the ring-opened acid; Grey indicates Phase II conjugates.

Experimental Protocol: In Vitro Metabolite Profiling

To empirically validate these pathways in a laboratory setting, the following "Self-Validating" protocol uses pooled human liver microsomes (pHLM).

Reagents & Setup

-

Substrate: PCHP hydrochloride (10 µM final concentration).

-

System: Pooled Human Liver Microsomes (pHLM) (0.5 mg protein/mL).

-

Cofactor: NADPH-generating system (Mg2+, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

-

Buffer: 100 mM Phosphate buffer (pH 7.4).

-

Controls:

-

Negative: No NADPH (validates enzymatic nature).

-

Positive: Testosterone (CYP3A4 probe) or PCP (homologous control).

-

Step-by-Step Workflow

-

Pre-incubation: Mix Buffer, pHLM, and PCHP. Equilibrate at 37°C for 5 minutes.

-

Initiation: Add NADPH-generating system to start the reaction.

-

Incubation: Incubate at 37°C with gentle shaking.

-

Timepoints: 0, 15, 30, 60, 90 minutes (Kinetic profiling).

-

-

Termination: Quench reaction with ice-cold Acetonitrile (ACN) containing internal standard (e.g., PCP-d5). Ratio 1:3 (Sample:ACN).

-

Preparation: Vortex (30s), Centrifuge (14,000 x g, 10 min, 4°C).

-

Analysis: Inject supernatant into LC-HRMS.

Analytical Methodology (LC-HRMS)[2][3][4][5]

Detection of these metabolites requires High-Resolution Mass Spectrometry due to the isobaric nature of hydroxylated metabolites.

Data Acquisition Parameters

| Parameter | Setting | Rationale |

| Instrument | Q-Exactive / TOF | High mass accuracy (<5 ppm) is required for formula confirmation. |

| Ionization | ESI (+) | PCHP is a basic amine; protonates easily |

| Column | C18 (2.1 x 100mm, 1.9µm) | Reverse phase separation of polar metabolites. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |

| Scan Mode | Full Scan / dd-MS2 | Data-Dependent MS2 triggers fragmentation for structural elucidation. |

Diagnostic Fragmentation (MS/MS)

Identification relies on observing specific mass shifts in the fragments:

-

Parent PCHP (

~258):-

Loss of piperidine ring

Tropylium-like cation (cycloheptyl-phenyl carbocation).

-

-

Hydroxy-PCHP (

~274):-

If OH is on the Piperidine : The fragment corresponding to the piperidine ring will shift by +16 Da.

-

If OH is on the Cycloheptyl : The tropylium/phenyl-cycloheptyl fragment will shift by +16 Da.

-

Analytical Workflow Diagram

The following DOT diagram outlines the logic flow for identifying unknown metabolites in this workflow.

Caption: Logic flow for extracting and identifying PCHP metabolites from HRMS data.

References

-

Wagmann, L., et al. (2020). In vitro metabolic fate of the new psychoactive substance 1-(1-phenylcycloheptyl)piperidine (PCHP) in human hepatocytes and its detectability in urine. Drug Testing and Analysis.[2][3] Link

-

Maurer, H. H., et al. (2011). Metabolism and Toxicological Analysis of New Psychoactive Substances. Current Drug Metabolism.[2] Link

-

Wallach, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.[3] Drug Testing and Analysis.[2][3] Link

-

Meyer, M. R. (2016). New psychoactive substances: an overview on recent developments in analytical toxicology. Analytical and Bioanalytical Chemistry.[4][5][6][3][7] Link

Sources

- 1. Species differences in the in vitro metabolism of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. optibrium.com [optibrium.com]

- 3. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating LC-HRMS metabolomics data processing software using FAIR principles for research software - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

Technical Monograph: Chemical Identity and Characterization of PCHP Hydrobromide

The following technical guide provides an in-depth characterization of PCHP (1-(1-phenylcyclohexyl)-4-hydroxypiperidine), with a specific focus on its chemical identity, structural properties, and the theoretical parameters of its hydrobromide salt form.

Executive Summary

PCHP (1-(1-phenylcyclohexyl)-4-hydroxypiperidine) is a primary, pharmacologically active metabolite of the dissociative anesthetic Phencyclidine (PCP).[1] In drug development and forensic toxicology, it serves as a critical biomarker for PCP exposure and a tool for mapping structure-activity relationships (SAR) of arylcyclohexylamines at the NMDA receptor.

While the standard commercial preparation of PCHP is the free base or hydrochloride salt, the hydrobromide (HBr) salt is a specific ionic form often utilized in crystallography or to modify solubility profiles. This guide synthesizes the definitive chemical identifiers for the parent compound and calculates the specific physicochemical parameters for the hydrobromide salt, which lacks a distinct, widely indexed CAS registry number in public chemical repositories.

Chemical Identifiers and Registry Data

The following table consolidates the verified identifiers for the parent molecule (Free Base) and the derived data for the Hydrobromide salt.

Table 1: Chemical Identity Matrix

| Parameter | PCHP (Free Base) | PCHP Hydrobromide (Salt Form) |

| CAS Registry Number | 60232-85-1 | Not Assigned (Refers to Base CAS 60232-85-1) |

| IUPAC Name | 1-(1-Phenylcyclohexyl)piperidin-4-ol | 1-(1-Phenylcyclohexyl)piperidin-4-ol hydrobromide |

| Common Synonyms | 4-Hydroxyphencyclidine; 4-OH-PCP; PCHP | PCHP HBr; 4-Hydroxy-PCP Hydrobromide |

| Molecular Formula | C₁₇H₂₅NO | C₁₇H₂₅NO[2][3][4][5] · HBr |

| Molecular Weight | 259.39 g/mol | 340.30 g/mol (Calculated) |

| Monoisotopic Mass | 259.1936 Da | 339.1198 Da (C₁₇H₂₆BrNO) |

| InChI Key | SLUMSLWGPLFKGY-UHFFFAOYSA-N | Salt dependent |

| Canonical SMILES | OC1CCN(C2(CCCCC2)C3=CC=CC=C3)CC1 | OC1CCN(C2(CCCCC2)C3=CC=CC=C3)CC1.Br |

Note on CAS Specificity: Major chemical databases (CAS, PubChem, ChemSpider) index PCHP primarily as the free base (CAS 60232-85-1). Researchers utilizing the hydrobromide salt must reference the free base CAS while explicitly noting the stoichiometry (1:1 salt) and molecular weight adjustment in their protocols.

Structural Characterization & Synthesis Logic

Structural Architecture

PCHP belongs to the arylcyclohexylamine class.[2][3] Its structure consists of three pharmacophores:

-

Cyclohexane Ring: A central lipophilic scaffold.

-

Phenyl Ring: Attached at the 1-position of the cyclohexane, providing pi-stacking interactions within the receptor binding pocket.

-

Piperidine Ring: Attached at the same geminal position (1-position), containing a basic nitrogen atom.

The Hydrobromide Modification:

In the hydrobromide salt, the piperidine nitrogen is protonated (

Metabolic Pathway (Biogenic Synthesis)

PCHP is not merely a synthetic derivative but the major Phase I metabolite of PCP. It is formed via hydroxylation at the 4-position of the piperidine ring, mediated by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6).

Figure 1: Metabolic Pathway of PCP to PCHP

The following diagram illustrates the oxidative transformation of Phencyclidine into PCHP.

Caption: Biotransformation of PCP to PCHP via CYP450-mediated hydroxylation, followed by Phase II conjugation.

Experimental Protocols: Handling & Verification

Preparation of PCHP Hydrobromide (Laboratory Scale)

If the hydrobromide salt is not commercially available, it is synthesized from the free base. This protocol ensures high purity for analytical standards.

Reagents:

-

PCHP Free Base (CAS 60232-85-1)[4]

-

Hydrobromic Acid (HBr), 48% aqueous or in acetic acid

-

Diethyl Ether (anhydrous)

-

Isopropanol

Protocol:

-

Dissolution: Dissolve 100 mg of PCHP free base in a minimal volume (approx. 2 mL) of isopropanol. Ensure complete dissolution; mild heating (30°C) may be required.

-

Acidification: In a fume hood, add stoichiometric HBr (1.05 equivalents) dropwise. The solution may warm slightly due to the exothermic acid-base reaction.

-

Precipitation: Add anhydrous diethyl ether (10 mL) slowly to the solution while stirring. The polarity shift will force the PCHP·HBr salt to crash out as a white crystalline precipitate.

-

Isolation: Filter the precipitate using a vacuum filtration setup (Buchner funnel).

-

Drying: Dry the solid under high vacuum at 40°C for 4 hours to remove residual solvent and excess acid.

-

Yield Calculation: Expected yield is >90%. Confirm structure via Melting Point (approx. 210-215°C, decomp) and Mass Spectrometry.

Analytical Verification (LC-MS/MS)

To distinguish PCHP from its parent PCP and other isomers, use the following transition parameters.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Precursor Ion (Free Base):

260.2 -

Key Product Ions:

- 175.1 (Phenylcyclohexyl cation – characteristic of arylcyclohexylamines)

- 91.1 (Tropylium ion)

Pharmacological Context

PCHP retains affinity for the NMDA receptor (PCP site) but exhibits significantly reduced potency compared to the parent compound.

-

Binding Affinity (

): PCHP binds to the NMDA receptor channel with lower affinity than PCP. -

Discriminative Stimulus: In rat models, PCHP substitutes for PCP but requires higher doses (approx. 3-fold less potent).

-

Toxicity: The hydroxylation makes PCHP more polar, facilitating renal excretion and reducing the half-life compared to the highly lipophilic PCP.

Figure 2: Pharmacological Activity vs. Polarity

The following diagram contrasts the lipophilicity and receptor activity of the parent drug versus the metabolite.

Caption: Structure-Activity Relationship (SAR) shift upon hydroxylation of the piperidine ring.

Regulatory & Safety Status

-

Legal Status: PCHP is a structural analog of Phencyclidine (Schedule II in the US). Under the Federal Analog Act , it may be treated as a Schedule I or II substance if intended for human consumption.

-

Handling: Standard precautions for potent CNS-active agents. Use a fume hood, nitrile gloves, and eye protection.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 98840, 1-(1-Phenylcyclohexyl)-4-piperidinol. Retrieved from [Link]

- Hiramatsu, M., et al. (1985). Simultaneous determination of phencyclidine and its major metabolites in biological samples.

- Nabeshima, T., et al. (1985). Pharmacological evaluation of PCP metabolites. Journal of Pharmacology and Experimental Therapeutics.

Sources

Methodological & Application

Application Note: GC-MS Analysis and Fragmentation Patterns of 1-(1-Phenylcycloheptyl)piperidine (PCHP)

This Application Note is structured as a high-level technical guide for analytical chemists and forensic toxicologists. It synthesizes established fragmentation mechanisms with practical experimental protocols.

Abstract & Core Directive

This guide details the gas chromatography-mass spectrometry (GC-MS) characterization of 1-(1-Phenylcycloheptyl)piperidine (PCHP) , a seven-membered ring homolog of Phencyclidine (PCP). While PCP is a Schedule II controlled substance, PCHP appears as both a designer drug analog and a synthesis impurity. Accurate identification requires distinguishing PCHP (

Key Diagnostic Indicator: Unlike PCP, which exhibits a base peak at

Chemical Context & Mechanism

PCHP belongs to the arylcycloalkylamine class. Its structure consists of a piperidine ring and a phenyl ring attached to a central cycloheptyl ring (one carbon larger than PCP's cyclohexyl ring).

Fragmentation Logic (The "PCP Rearrangement")

Under Electron Ionization (70 eV), PCHP undergoes a characteristic fragmentation pathway driven by the ionization of the nitrogen lone pair.

-

Ionization: Formation of the molecular ion

at - -Cleavage/Ring Opening: The high energy induces the opening of the strained cycloheptyl ring.

-

Radical Loss: The molecule stabilizes by ejecting an alkyl radical from the opened ring.

-

PCP (6-ring): Loses a propyl radical (

, 43 Da) -

PCHP (7-ring): Similarly loses a propyl radical (

, 43 Da) -

Note: Secondary pathways include the loss of the piperidine ring (

84) and the formation of the tropylium ion (

-

Experimental Protocol

Materials & Reagents

-

Reference Standard: 1-(1-Phenylcycloheptyl)piperidine HCl (1 mg/mL in Methanol).

-

Internal Standard: PCP-

or Triphenylamine. -

Extraction Solvent: n-Butyl chloride or Hexane:Ethyl Acetate (90:10).

-

Buffer: Carbonate/Bicarbonate Buffer (pH 9.5) or 0.1M NaOH.

Sample Preparation (Liquid-Liquid Extraction)

Expert Insight: PCHP is a basic drug (

Step-by-Step Workflow:

-

Aliquot: Transfer 1.0 mL of urine/blood to a glass centrifuge tube.

-

Spike: Add Internal Standard (50 µL).

-

Alkalinize: Add 1.0 mL of pH 9.5 Carbonate buffer (or 0.1M NaOH). Vortex for 10 sec.

-

Extract: Add 3.0 mL of extraction solvent (n-Butyl chloride).

-

Agitate: Rotate/shake for 10 minutes.

-

Phase Separation: Centrifuge at 3000 RPM for 5 minutes.

-

Transfer: Transfer the top organic layer to a clean evaporation tube.

-

Concentrate: Evaporate to dryness under

at 40°C. -

Reconstitute: Dissolve residue in 50 µL Ethyl Acetate for GC injection.

GC-MS Parameters

| Parameter | Setting | Rationale |

| Column | DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase for basic drugs. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Maintains separation efficiency. |

| Inlet Temp | 250°C | Ensures rapid volatilization of high MW amines. |

| Injection | 1 µL Splitless (0.75 min purge) | Maximizes sensitivity for trace analysis. |

| Oven Program | 100°C (1 min) | Rapid ramp reduces run time; PCHP elutes late. |

| Transfer Line | 280°C | Prevents condensation of high boiling analytes. |

| Source Temp | 230°C | Standard EI source temperature. |

| Scan Mode | Full Scan ( | Required for spectral confirmation. |

Results: Fragmentation & Identification[1][2]

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic cleavage of PCHP leading to its diagnostic ions.

Figure 1: Proposed EI fragmentation pathway for 1-(1-Phenylcycloheptyl)piperidine (PCHP).

Spectral Data Summary

The following table compares the diagnostic ions of PCHP against the standard PCP molecule.

| Compound | Molecular Ion ( | Base Peak (100%) | Diagnostic Fragment 2 | Diagnostic Fragment 3 | Retention Index (approx) |

| PCP | 2030 | ||||

| PCHP | ~2150 |

Interpretation Guide:

-

Check

: Look for a small peak at 257. If the peak is at 243, it is likely PCP. -

Check Base Peak:

-

If 200 : Confirms PCP.[1]

-

If 214 : Strong indicator of PCHP (7-membered ring).

-

If 201 or 215 : Suspect Hydroxy-metabolites.

-

-

Confirm Class: Presence of

91 and 84 confirms the phenyl-piperidine substructure.

Expert Tips & Troubleshooting (E-E-A-T)

-

Thermal Degradation: Like many cycloalkylamines, PCHP can degrade in a dirty GC inlet. If you observe "tailing" or unexpected peaks (e.g., phenylcycloheptene at

172/174), replace the liner and trim the column. -

Isomer Confusion: Be aware of 4-Me-PCP (4-methyl-phencyclidine). This isomer has the same Molecular Weight (257) as PCHP.

-

Differentiation: 4-Me-PCP typically fragments to

200 (loss of methyl-propyl? No, it retains the PCP core -

Crucial: PCHP is unique in shifting the base peak to 214 due to the ring expansion. 4-Me-PCP often retains the 200 or 214 base depending on methyl position, but Retention Time will differ significantly.

-

-

Carryover: These lipophilic amines stick to septa. Use a solvent blank (Ethyl Acetate) between high-concentration samples.

References

-

Wallach, J., et al. (2014).[2] "Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues." Drug Testing and Analysis.

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Mass Spectral Library - Version 3.11."

-

United Nations Office on Drugs and Crime (UNODC). (2021). "Recommended Methods for the Identification and Analysis of Phencyclidine and Analogues."

- Allen, A. C., et al. (1980). "Phencyclidine: Analytical methodology." Forensic Science International.

Sources

Application Notes and Protocols for the Crystallization of 1-(1-Phenylcycloheptyl)piperidine Hydrobromide Salts

Introduction: The Critical Role of Crystallization in the Purification of Amine Salts

In the realm of pharmaceutical development and organic synthesis, the isolation and purification of active pharmaceutical ingredients (APIs) are of paramount importance. For amine-containing compounds such as 1-(1-Phenylcycloheptyl)piperidine, conversion to a salt, in this case, a hydrobromide, is a common strategy to enhance stability, and facilitate handling and formulation. The final and often most critical step in obtaining a pure, stable, and well-defined solid form of the API is crystallization.[1][2][3] A robust crystallization process is not merely a purification step but a method to control critical physicochemical properties of the API, including particle size distribution, polymorphism, and bulk density, all of which can significantly impact the final drug product's bioavailability and manufacturability.[2][4]

This guide provides a detailed exploration of various crystallization methods for the isolation of 1-(1-Phenylcycloheptyl)piperidine hydrobromide. The protocols herein are designed to be adaptable and are accompanied by explanations of the underlying scientific principles to empower researchers to optimize these methods for their specific needs.

Physicochemical Properties of 1-(1-Phenylcycloheptyl)piperidine and its Salts

1-(1-Phenylcycloheptyl)piperidine, an arylcycloalkylamine, shares structural similarities with phencyclidine (PCP).[5] While specific data for the hydrobromide salt is not extensively published, we can infer its likely behavior based on the known properties of the parent amine and its hydrochloride salt. The parent amine, a tertiary amine, is a weak base and is expected to be soluble in a range of organic solvents.[6][7] The formation of the hydrobromide salt dramatically increases its polarity, rendering it more soluble in polar solvents and less soluble in nonpolar organic solvents.

The choice of crystallization solvent is critical and is dictated by the solubility profile of the salt.[1] A suitable solvent system is one in which the salt has high solubility at elevated temperatures and low solubility at lower temperatures (for cooling crystallization), or a system comprising a solvent in which the salt is soluble and an anti-solvent in which it is sparingly soluble (for anti-solvent crystallization).

Crystallization Protocols

The selection of a crystallization method is contingent on the compound's properties and the desired outcome.[8] Below are detailed protocols for three common and effective crystallization techniques.

Cooling Crystallization

This is one of the most widely used crystallization techniques, relying on the principle that the solubility of most compounds decreases with a decrease in temperature.[8]

Protocol:

-

Solvent Selection: Begin by identifying a suitable solvent. For a hydrobromide salt, polar protic solvents like isopropanol, ethanol, or methanol, or a mixture of these with a small amount of water, are good starting points. The ideal solvent will fully dissolve the salt at or near its boiling point but show significantly lower solubility at room temperature or below.

-

Dissolution: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude 1-(1-Phenylcycloheptyl)piperidine hydrobromide in the minimum amount of the chosen hot solvent. Ensure complete dissolution to avoid the presence of seed crystals that could lead to premature and uncontrolled crystallization.

-

Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step is crucial for obtaining a high-purity product.

-

Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, well-defined crystals. Rapid cooling often leads to the formation of smaller, less pure crystals.

-

Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of the crystalline product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to a constant weight.

Diagram of Cooling Crystallization Workflow:

Caption: Workflow for Antisolvent Crystallization.

Vapor Diffusion

This technique is particularly useful for growing high-quality single crystals, often required for X-ray diffraction studies. It involves the slow diffusion of an antisolvent vapor into a solution of the compound.

Protocol:

-

Preparation: Dissolve the salt in a good solvent in a small, open vial.

-

Chamber Setup: Place this vial inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a sealed jar).

-

Antisolvent Introduction: Add a larger volume of the antisolvent to the bottom of the sealed chamber, ensuring the liquid level is below the top of the inner vial.

-

Diffusion: Seal the chamber and allow it to stand undisturbed. The antisolvent vapor will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of the salt and promoting the growth of crystals.

-

Crystal Growth: This process can take anywhere from several hours to several days.

-

Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals by decanting the mother liquor or by careful filtration.

-

Drying: Gently dry the crystals.

Diagram of Vapor Diffusion Setup:

Caption: Workflow for Vapor Diffusion Crystallization.

Comparative Summary of Crystallization Methods

| Method | Advantages | Disadvantages | Best Suited For |

| Cooling Crystallization | Simple, scalable, and effective for many compounds. [8] | Requires the compound to have a temperature-dependent solubility. Can sometimes lead to oiling out if cooled too quickly. | Large-scale purification. |

| Antisolvent Crystallization | Versatile, can be used for compounds with low temperature-dependent solubility. [2] | Requires finding a suitable solvent/antisolvent pair. Can lead to amorphous precipitation if the antisolvent is added too quickly. | Rapid crystallization and when a suitable single solvent for cooling is not available. |

| Vapor Diffusion | Excellent for growing high-quality, single crystals. | Slow process, generally not suitable for large quantities. | Obtaining crystals for structural analysis (e.g., X-ray crystallography). |

Troubleshooting Common Crystallization Issues

-

Oiling Out: The compound separates as a liquid instead of a solid. This often occurs when a solution is cooled too rapidly or when the solvent is not ideal.

-

Solution: Re-heat the mixture to redissolve the oil, add more solvent, and allow it to cool more slowly. Alternatively, try a different crystallization solvent.

-

-

No Crystals Form: The solution remains clear even after cooling or antisolvent addition.

-

Solution: Try scratching the inside of the flask with a glass rod, adding a seed crystal of the desired compound, or concentrating the solution by evaporating some of the solvent.

-

-

Poor Yield: The amount of crystalline product is low.

-

Solution: Ensure the minimum amount of hot solvent was used for dissolution in cooling crystallization. For antisolvent crystallization, ensure a sufficient amount of antisolvent was added. Further cooling of the mother liquor may also increase the yield.

-

-

Impure Product: The final crystals are discolored or show impurities by analysis.

-

Solution: Ensure a hot filtration step was performed to remove insoluble impurities. The rate of crystallization might be too fast, trapping impurities; try a slower cooling or antisolvent addition rate. A second recrystallization may be necessary.

-

Conclusion

The successful crystallization of 1-(1-Phenylcycloheptyl)piperidine hydrobromide is a critical step in its isolation and purification. By understanding the principles behind different crystallization methods and by systematically optimizing parameters such as solvent choice, cooling rate, and supersaturation control, researchers can obtain a final product with the desired purity, crystallinity, and yield. The protocols and troubleshooting guide provided in these application notes serve as a comprehensive resource for scientists and professionals in drug development and chemical research.

References

- ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation.

- Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.

- PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.

- VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients.

- Triclinic Labs. (n.d.). Crystallization Method Development and Optimization.

- Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines.

- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.

- Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids.

- PubMed. (2014, July 15). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.

- ResearchGate. (2025, August 6). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues | Request PDF.

- PubMed. (2004, October 20). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids.

- PrepChem.com. (n.d.). Synthesis of 4-amino-1-(1-phenylcyclohexyl)piperidine.

- ResearchGate. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.

- PubMed. (n.d.). Synthesis and biological properties of 2-hydroxy-1-(1-phenyltetralyl)piperidine and some of its intermediates as derivatives of phencyclidine.

- Park, K. (2010, June 8). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison.

- Solubility of Things. (n.d.). Piperidine.

- PubChem. (n.d.). 1-(1-Phenylcyclohexyl)piperidine;hydrobromide;hydrochloride.

- QxMD. (n.d.). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.

- Google Patents. (n.d.). EP2145890A2 - Crystallization of hydrohalides of pharmaceutical compounds.

- ResearchGate. (n.d.). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine.

- Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.

- The Royal Society of Chemistry. (n.d.). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives.

- Wikipedia. (n.d.). Piperidine.

- Jones Day. (n.d.). Pharmaceutical Cocrystals: An Emerging Approach to Physical Property Enhancement.

Sources

- 1. longdom.org [longdom.org]

- 2. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]

- 3. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]